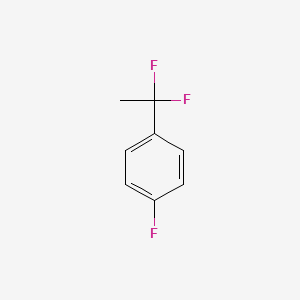

1-(1,1-Difluoroethyl)-4-fluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,1-difluoroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVCCMQGYLSSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of 1,1-difluoroethyl group in medicinal chemistry bioisosterism

The 1,1-Difluoroethyl Group (

Executive Summary

The 1,1-difluoroethyl group (

This guide analyzes the physicochemical rationale for deploying

Physicochemical Profile & Mechanistic Rationale

The utility of the 1,1-difluoroethyl group stems from its unique ability to mimic the steric bulk of a methoxy group while drastically altering the electronic and metabolic profile of the molecule.[1]

Lipophilicity and Permeability ( )

Replacing an oxygen atom (in

-

Desolvation Penalty: Unlike oxygen, the

group is a very weak hydrogen bond acceptor. This reduces the energy required to desolvate the molecule before it passes through the lipid bilayer, often improving passive permeability even if overall lipophilicity increases. -

Comparison:

is less lipophilic than a trifluoromethyl (

Metabolic Stability

The primary driver for this bioisosteric replacement is the mitigation of oxidative metabolism.

-

Cytochrome P450 Blockade: Methoxy groups are frequent sites of O-dealkylation by CYP450 enzymes.[3] The

bond (approx. 116 kcal/mol) is significantly stronger than the -

Mechanism: The fluorine atoms withdraw electron density, deactivating the adjacent C-H bonds (in the methyl group) toward radical abstraction, thereby blocking metabolic degradation.

Conformational Bias (The Orthogonal Shift)

-

Methoxy (

): Often adopts a planar conformation with the aromatic ring due to -

Difluoroethyl (

): Due to the steric bulk of the fluorine atoms and the lack of conjugation, this group prefers a conformation orthogonal (perpendicular) to the aromatic ring. This can be exploited to fill hydrophobic pockets that require out-of-plane substituents, potentially improving binding affinity.[3]

Decision Logic for Bioisosterism

The following decision tree illustrates the logical flow for selecting the 1,1-difluoroethyl group during Lead Optimization.

Caption: Decision logic for deploying the 1,1-difluoroethyl group (

Case Studies & Performance Data

Case Study 1: LSZ102 (Breast Cancer SERD)

In the development of LSZ102, a Selective Estrogen Receptor Degrader (SERD), the 1,1-difluoroethyl group was pivotal.

-

Challenge: Early benzothiophene prototypes suffered from poor oral bioavailability and rapid metabolism.[3]

-

Solution: Introduction of the

group on the phenyl ring. -

Outcome: The group provided necessary metabolic stability while maintaining the correct steric profile to antagonize the receptor. The crystal structure (PDB: 6B0F ) confirms the group occupies a hydrophobic pocket, contributing to high binding affinity.

Case Study 2: DHODH Inhibitors (Anticancer)

Research into dihydroorotate dehydrogenase (DHODH) inhibitors demonstrated a direct potency gain.[1][3][4]

-

Comparison: A direct analogue comparison between a methoxy-containing compound and its difluoroethyl bioisostere.

-

Result: The

analogue showed improved cellular potency, attributed to enhanced membrane permeability and metabolic resistance compared to the methoxy parent.

Comparative Data Table

| Property | Methoxy Group ( | 1,1-Difluoroethyl ( | Impact on Drug Design |

| Hammett | -0.27 (Donor) | +0.05 (Weak Withdrawer) | Modulates electronic character of aryl ring.[3] |

| H-Bond Acceptor | Moderate/Strong | Very Weak | Improves permeability by reducing desolvation energy.[3] |

| Conformation | Coplanar (Planar) | Orthogonal ( | Forces out-of-plane binding; breaks planarity.[3] |

| Metabolic Stability | Low (O-dealkylation) | High (Blocked) | Significantly extends half-life ( |

| Lipophilicity | Baseline | Increased ( | Increases lipophilicity but may improve bioavailability.[3] |

Synthetic Methodologies

Historically, introducing

Method A: Radical 1,1-Difluoroethylation (Baran Diversinates™)

This is the most robust method for late-stage functionalization of heteroaromatic cores.[3] It utilizes the innate reactivity of zinc sulfinate salts.

Reaction Scheme:

Method B: Ni-Catalyzed Cross-Coupling

Best for installing the group onto aryl boronic acids.[3]

Reaction Scheme:

Detailed Experimental Protocol

Protocol: Innate Radical C-H 1,1-Difluoroethylation of Heterocycles Source: Adapted from Zhou et al. (Baran Group), Angew. Chem. Int. Ed. 2013.

Objective: Direct installation of

Reagents:

-

Substrate: 1.0 equiv (e.g., 0.5 mmol)

-

Reagent: Sodium 1,1-difluoroethanesulfinate (DFES-Na) or Zinc salt (DFES-Zn) - 3.0 equiv.[3]

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[3] solution - 5.0 equiv.

-

Additive: Trifluoroacetic acid (TFA) or TsOH - 1.0 equiv (to protonate the heterocycle).

-

Solvent: DCM/Water (2.5:1 ratio).[3]

Step-by-Step Procedure:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle substrate (0.5 mmol, 1.0 equiv) and Sodium 1,1-difluoroethanesulfinate (DFES-Na) (250 mg, 1.5 mmol, 3.0 equiv).

-

Solvent: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL).[3] The reaction is biphasic.

-

Acidification: Add Trifluoroacetic acid (38 µL, 0.5 mmol, 1.0 equiv) while stirring. Note: Protonation activates the heterocycle for nucleophilic radical attack.

-

Initiation: Cool the mixture to 0°C (ice bath). Add TBHP (70% aq., ~340 µL, 2.5 mmol, 5.0 equiv) dropwise.

-

Reaction: Vigorously stir the emulsion. Allow to warm to room temperature (23°C) naturally. Stir for 12–24 hours.[3][4]

-

Monitoring: Monitor by LC-MS. The product will show a mass shift of +64 Da (

adds 78, minus 14 for H, but actually replaces H so mass is +64 relative to H, or +14 relative to -

Workup: Quench with sat. aq.

(5 mL) and sat.[3] aq. -

Purification: Dry organics over

, concentrate, and purify via silica gel chromatography (Gradient: Hexanes/EtOAc).

Mechanistic Pathway Visualization:

Caption: Radical mechanism of DFES-Na mediated 1,1-difluoroethylation.

References

-

Discovery of LSZ102: Tria, G. S., et al. "Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer."[5][6][7] Journal of Medicinal Chemistry, 2018, 61(7), 2837–2864.[6] [3]

-

Bioisosterism & Synthesis: Zhou, Q., et al. "Direct Synthesis of Fluorinated Heteroarylether Bioisosteres." Angewandte Chemie International Edition, 2013, 52(14), 3949–3952. [3][4]

-

Lipophilicity Modulation: Jeffries, B., et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange."[8][9] Journal of Medicinal Chemistry, 2018, 61(23), 10602–10618.[8][9] [3]

-

Ni-Catalyzed Coupling: Guo, W.-H., et al. "Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids."[3][10] Organic Letters, 2018. (See also related RSC Advances 2019 for Cl-reagent).[3]

-

Metabolic Stability: Meanwell, N. A.[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. [3]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Lsz-102 | C25H17F3O4S | CID 118574930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer (Journal Article) | OSTI.GOV [osti.gov]

- 6. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange [biblio.ugent.be]

- 9. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Para-Fluorine Paradox: Deconstructing its Impact on Benzene Ring Electron Density for Advanced Drug Design

An In-depth Technical Guide:

Abstract: The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] While often perceived as a simple electron-withdrawing group, the effect of a para-fluorine substituent on a benzene ring is a nuanced interplay of powerful, opposing electronic forces. This guide provides an in-depth analysis of this phenomenon, moving from foundational electronic principles to advanced spectroscopic and computational validation. We will dissect the causality behind fluorine's dual nature, present field-proven experimental protocols for its characterization, and explore the implications for rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, actionable understanding of fluorine's electronic signature.

The Foundational Dichotomy: Inductive vs. Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental mechanisms: the inductive effect and the resonance (or mesomeric) effect. In the case of fluorine, these two effects are in direct opposition, creating a unique electronic landscape.

-

The Inductive Effect (-I): A Through-Sigma Bond Withdrawal Fluorine is the most electronegative element, exerting a powerful electron-withdrawing pull through the sigma (σ) bond framework of the benzene ring.[4][5] This effect, denoted as -I, decreases the electron density across the entire ring, making the aromatic system less nucleophilic and thus "deactivated" towards electrophilic aromatic substitution compared to unsubstituted benzene.

-

The Resonance Effect (+M): A Through-Pi System Donation Despite its electronegativity, the fluorine atom possesses lone pairs of electrons in its 2p orbitals. These orbitals can effectively overlap with the 2p orbitals of the adjacent carbon atom in the benzene ring.[6] This orbital overlap allows fluorine to donate electron density into the aromatic pi (π) system, an effect denoted as +M.[7][8] Crucially, this donation of electron density is not uniform; resonance structures show that the increased electron density is localized specifically at the ortho and para positions.[4]

The Net Result: A Weakly Deactivating, Ortho, Para-Director For halogens, the strong -I effect generally outweighs the +M effect, leading to an overall deactivation of the ring. However, the local increase in electron density at the ortho and para positions from the +M effect means that any electrophilic attack that does occur is overwhelmingly directed to these sites.[4][7] Fluorine presents a special case where the sizes of the carbon and fluorine 2p orbitals are well-matched, leading to more efficient overlap and a more significant +M effect compared to chlorine or bromine.[6][9] Nonetheless, fluorine's extreme electronegativity ensures its -I effect remains dominant, resulting in its classification as a weakly deactivating, yet strongly ortho, para-directing group.

Caption: Duality of para-fluorine's electronic influence on a benzene ring.

Quantifying the Impact: Hammett Constants

To move from a qualitative description to a quantitative measure, we employ the Hammett equation. This linear free-energy relationship provides a numerical value, the Hammett constant (σ), that quantifies a substituent's electronic effect.[10] The para-substituent constant (σₚ) is particularly revealing.

A positive σₚ value indicates a net electron-withdrawing effect, while a negative value signifies a net electron-donating effect. The small positive σₚ value for fluorine confirms its status as a weak net electron-withdrawing group at the para position.

| Substituent (at para position) | Hammett Constant (σₚ) | Inductive Effect (σI) | Resonance Effect (σR) | Interpretation |

| -H | 0.00 | 0.00 | 0.00 | Reference |

| -F | +0.06 | +0.51 | -0.34 | Strong -I, Moderate +M; Net Weakly Withdrawing[11][12] |

| -Cl | +0.23 | +0.47 | -0.18 | Strong -I, Weaker +M; Net Withdrawing |

| -CH₃ | -0.17 | -0.04 | -0.13 | Weakly Donating (Inductive & Hyperconjugation) |

| -OCH₃ | -0.27 | +0.27 | -0.54 | Strong +M outweighs -I; Net Donating |

| -NO₂ | +0.78 | +0.65 | +0.13 | Strongly Withdrawing (Inductive & Resonance) |

| Data compiled from various sources, including Hansch et al. Small variations may exist between sources. |

Experimental Protocol: Determination of Hammett Constants via pKa Measurement

The trustworthiness of Hammett constants lies in their experimental derivation, most commonly from the acid dissociation constants (pKa) of substituted benzoic acids.[13][14]

Objective: To determine the σₚ constant for fluorine by measuring the pKa of p-fluorobenzoic acid.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of benzoic acid in a 50:50 ethanol/water solvent system.

-

Prepare a 0.01 M solution of p-fluorobenzoic acid in the same solvent system.

-

Prepare and standardize a 0.02 M NaOH solution in the same solvent system.

-

-

Titration:

-

Calibrate a pH meter using standard buffers.

-

Pipette 25.00 mL of the benzoic acid solution into a beaker.

-

Titrate the solution with the standardized NaOH, recording the pH after each incremental addition of titrant.

-

Repeat the titration for the p-fluorobenzoic acid solution.

-

-

Data Analysis:

-

Plot pH versus volume of NaOH added for each acid to generate titration curves.

-

Determine the equivalence point (V_eq) for each titration.

-

The pH at the half-equivalence point (V_eq / 2) is equal to the pKa of the acid.[14]

-

-

Calculation of σₚ:

-

The Hammett equation for this system is: σₚ = pKa (benzoic acid) - pKa (p-fluorobenzoic acid) .[15]

-

The reaction constant (ρ) is defined as 1.00 for the ionization of benzoic acids in water at 25°C. The mixed solvent system will cause slight deviations, but the principle remains for comparison.

-

Causality: This method works because the stability of the conjugate base (benzoate) is directly influenced by the substituent's electronic effect. An electron-withdrawing group like fluorine stabilizes the negative charge on the carboxylate, making the parent acid more acidic (lower pKa) and yielding a positive σ value.

Spectroscopic and Computational Validation

Directly probing the electron density of the benzene ring provides the most compelling evidence of fluorine's influence. NMR spectroscopy, IR spectroscopy, and computational modeling are indispensable tools for this purpose.

Caption: Experimental and computational workflow for analyzing electron density.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is exceptionally sensitive to the electronic environment of a nucleus.

-

¹³C NMR Spectroscopy: The chemical shift (δ) of a carbon nucleus is directly related to its electron density; lower electron density (deshielding) results in a higher (downfield) chemical shift. By comparing the ¹³C NMR spectrum of fluorobenzene to that of benzene, we can map the electronic changes.

| Compound | C1 (ipso) | C2 (ortho) | C3 (meta) | C4 (para) |

| Benzene | 128.5 | 128.5 | 128.5 | 128.5 |

| Fluorobenzene | 163.3 (d) | 115.5 (d) | 130.2 (d) | 124.1 (d) |

| (d) = doublet due to C-F coupling. Shifts in ppm relative to TMS. Data from various sources, e.g., ChemicalBook, SpectraBase.[16][17] |

Analysis:

-

C1 (ipso-carbon): The large downfield shift (163.3 ppm) is a direct consequence of the attached electronegative fluorine.

-

C2/C6 (ortho-carbons): The significant upfield shift (115.5 ppm) provides clear evidence of increased electron density (shielding), consistent with the +M effect.

-

C3/C5 (meta-carbons): The minor downfield shift (130.2 ppm) reflects the electron-withdrawing -I effect, as this position is not influenced by resonance.

-

C4 (para-carbon): The upfield shift (124.1 ppm) relative to benzene again confirms the +M effect's donation of electron density to this position.

-

¹⁹F NMR Spectroscopy: The fluorine nucleus itself is a sensitive probe. Its chemical shift is highly responsive to the electronic nature of para-substituents, a phenomenon that has been used to derive resonance and field parameters.[18][19] A more electron-donating group in the para position will typically cause an upfield shift in the ¹⁹F resonance.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of bonds. The position of the C-F bond stretch and shifts in the aromatic C=C stretching frequencies can provide insights into electronic effects. In fluorobenzene, a strong absorption band corresponding to the C-F stretch is typically observed around 1200-1230 cm⁻¹.[20][21]

Protocol: Acquiring ¹³C and ¹⁹F NMR Spectra of p-Fluorotoluene

Objective: To obtain high-resolution NMR data to probe the electron density distribution in a model para-fluorinated compound.

Materials: p-Fluorotoluene, CDCl₃ (deuterated chloroform) with 0.03% TMS, NMR tubes.

Instrumentation: 400 MHz (or higher) NMR spectrometer with ¹³C and ¹⁹F capabilities.

Methodology:

-

Sample Preparation: Prepare a solution of ~20-30 mg of p-fluorotoluene in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

-

¹⁹F NMR Acquisition:

-

Tune the ¹⁹F probe.

-

Acquire a standard one-pulse ¹⁹F spectrum. A single scan is often sufficient due to the high sensitivity and 100% natural abundance of ¹⁹F.[19]

-

Reference the spectrum appropriately (e.g., relative to an external standard like CFCl₃).

-

-

¹³C NMR Acquisition:

-

Tune the ¹³C probe.

-

Acquire a proton-decoupled ¹³C{¹H} spectrum. This requires multiple scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum to the TMS signal at 0.0 ppm.

-

-

Data Interpretation:

-

Expected ¹³C Shifts: Identify the four distinct aromatic carbon signals. The ipso-carbon (C-F) will be significantly downfield and split into a doublet by the fluorine. The para-carbon (C-CH₃) will also be identified. Compare the ortho and meta carbon shifts to those of toluene and fluorobenzene to deduce the combined electronic effects.

-

Expected ¹⁹F Shift: Record the chemical shift of the single fluorine resonance. This value serves as a benchmark for comparing other para-substituted fluorobenzenes.

-

Computational Modeling: Molecular Electrostatic Potential (MEP) Maps

MEP maps are powerful computational tools that visualize the electrostatic potential on a molecule's electron density surface.[22] They provide an intuitive picture of charge distribution.

-

Red Regions: Indicate negative electrostatic potential (electron-rich areas), attractive to electrophiles.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), attractive to nucleophiles.

For fluorobenzene, an MEP map clearly illustrates the electronic dichotomy:

-

A region of strong negative potential (red/yellow) is visible on the face of the π-system, particularly over the ortho and para positions, confirming the resonance donation.[23][24]

-

The fluorine atom itself is typically surrounded by negative potential due to its lone pairs.

-

The hydrogen atoms are slightly positive (blue/green).

This visualization powerfully reconciles the idea of an electronegative atom increasing the electron density of the aromatic π-cloud.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Khan Academy [khanacademy.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. global.oup.com [global.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. web.viu.ca [web.viu.ca]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 19. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzene, fluoro- [webbook.nist.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. MEP [cup.uni-muenchen.de]

- 23. researchgate.net [researchgate.net]

- 24. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

A Technical Guide to 1-(1,1-Difluoroethyl)-4-fluorobenzene: A Strategic Building Block for Modern Agrochemicals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, offering unparalleled control over a compound's physicochemical and biological properties. This guide provides a comprehensive technical overview of 1-(1,1-difluoroethyl)-4-fluorobenzene, a highly valuable and versatile building block. We will explore its synthesis, delve into its unique reactivity, and demonstrate its application in constructing advanced agrochemical active ingredients. This document is intended for research scientists and development professionals engaged in the discovery of next-generation fungicides, herbicides, and insecticides. We will dissect the causality behind synthetic choices and reaction pathways, presenting field-proven insights to empower researchers in leveraging this powerful synthon.

The Strategic Value of Fluorinated Moieties in Agrochemicals

The introduction of fluorine into bioactive molecules can profoundly alter their properties, a strategy widely employed to enhance the efficacy and safety of agrochemicals. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts significant metabolic stability to the parent molecule.[1] Furthermore, fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for binding to target enzymes or receptors.

The 1,1-difluoroethyl group (–CF₂CH₃) is of particular interest as it serves as a lipophilic bioisostere for sterically similar yet more metabolically labile groups like methoxy (–OCH₃) or hydroxy (–OH).[2][3] Its introduction can improve a molecule's pharmacokinetic profile by enhancing membrane permeability and resisting oxidative degradation. 1-(1,1-Difluoroethyl)-4-fluorobenzene uniquely combines this valuable group with a fluorinated aromatic ring, offering two distinct points for synthetic diversification and fine-tuning of electronic properties. This makes it an exemplary starting material for creating novel agrochemical candidates with improved performance characteristics.[4][5]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 1-(1,1-difluoroethyl)-4-fluorobenzene is critical for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 55805-03-3 | [6] |

| Molecular Formula | C₈H₇F₃ | [6] |

| Molecular Weight | 160.14 g/mol | [6] |

| Appearance | Expected to be a colorless liquid | Inferred |

Spectroscopic Characterization (Predicted):

-

¹⁹F NMR: This is the most informative technique. Two distinct signals are expected: one for the aromatic fluorine (Ar-F ) and another for the difluoroethyl group (-CF₂ CH₃). The Ar-F signal will likely appear as a multiplet due to coupling with aromatic protons. The -CF₂- signal will appear as a quartet due to coupling with the adjacent methyl protons (³JFH).

-

¹H NMR: The spectrum will be characteristic of a 1,4-disubstituted benzene ring, appearing as two sets of multiplets.[7][8] The methyl protons (-CH₃) of the difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

-

¹³C NMR: The aromatic region will show characteristic signals for a disubstituted ring. The carbon of the difluoroethyl group bonded to the ring will appear as a triplet (¹JCF), while the methyl carbon will appear as a triplet of triplets (²JCF and coupling to its own protons).

Synthesis and Manufacturing Considerations

A robust and scalable synthesis is paramount for the utility of any building block. The most direct and industrially viable route to 1-(1,1-difluoroethyl)-4-fluorobenzene is the deoxofluorination of the readily available ketone, 1-(4-fluorophenyl)ethanone.

Core Protocol: Deoxofluorination of 1-(4-fluorophenyl)ethanone

This procedure is adapted from a well-established method for a similar substrate, 1-(4-bromophenyl)ethanone.[9] The choice of diethylaminosulfur trifluoride (DAST) as the fluorinating agent is based on its effectiveness in converting ketones to geminal difluorides under relatively mild conditions.

Experimental Workflow:

Figure 1: General workflow for the synthesis of 1-(1,1-difluoroethyl)-4-fluorobenzene.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, inert-atmosphere (Argon or Nitrogen) flask, add 1-(4-fluorophenyl)ethanone (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 5 M concentration). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, approx. 2.0-3.0 eq.) to the stirred solution. Causality Note: Slow addition is crucial to control the initial exotherm of the reaction. Using a slight excess of DAST ensures complete conversion of the ketone.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature, then heat to reflux (or a moderate temperature such as 50 °C) and stir overnight. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and very carefully pour it into a beaker of ice-cold saturated sodium bicarbonate solution to quench the excess DAST. Safety Note: The quench can be vigorous and should be performed slowly in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.[9]

Key Reaction Pathways for Agrochemical Scaffolds

The synthetic utility of 1-(1,1-difluoroethyl)-4-fluorobenzene stems from its two distinct reactive sites, which can be addressed selectively.

Figure 2: Key reactive sites and characteristics of the building block.

A. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring is susceptible to displacement by strong nucleophiles, particularly if an electron-withdrawing group is installed ortho or para to it. While the difluoroethyl group is not strongly activating itself, a subsequent nitration or formylation reaction (EAS) can prime the molecule for SNAr.

-

Mechanism Insight: SNAr reactions proceed via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The high electronegativity of fluorine stabilizes this intermediate and makes the fluoride ion an excellent leaving group.[10]

-

Application: This pathway is ideal for linking the fluorinated phenyl moiety to nitrogen or oxygen-based heterocycles, a common structural motif in many fungicides and herbicides.

B. Electrophilic Aromatic Substitution (EAS)

The fluorine atom is an ortho-, para-directing group for electrophilic substitution. Since the para position is blocked, reactions such as nitration, halogenation, or Friedel-Crafts acylation will occur at the positions ortho to the fluorine atom.

-

Experimental Rationale: The 1,1-difluoroethyl group is generally considered to be deactivating and meta-directing. Therefore, the regiochemical outcome of EAS reactions is controlled by the stronger ortho-directing influence of the fluorine atom. This provides a reliable method for introducing functionality at the 2- and 6-positions of the ring.

Case Study: Synthesis of a Hypothetical Fungicide Scaffold

To illustrate the practical utility of 1-(1,1-difluoroethyl)-4-fluorobenzene, we present a hypothetical synthesis of a pyrazole carboxamide scaffold, a class of compounds known to exhibit fungicidal activity as succinate dehydrogenase inhibitors (SDHIs).

Figure 3: Hypothetical synthesis of a pyrazole carboxamide fungicide scaffold.

-

Nitration (EAS): The starting material is first nitrated using a standard mixture of nitric acid and sulfuric acid. The electrophilic substitution is directed by the fluorine atom to the ortho position, yielding 1-(1,1-difluoroethyl)-4-fluoro-2-nitrobenzene.

-

Nucleophilic Substitution (SNAr): The newly installed nitro group strongly activates the ring towards nucleophilic attack. The aromatic fluorine is then displaced by reacting the intermediate with an amine-containing heterocycle, such as 3-aminopyrazole, in the presence of a non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

-

Reduction: The nitro group is reduced to an amine using a standard method like catalytic hydrogenation (H₂ over Pd/C) or reduction with a metal like iron or tin in acidic media.

-

Amide Coupling: The resulting aniline is then acylated by coupling with a desired acid chloride to form the final pyrazole carboxamide product. This final scaffold now contains the key 1-(1,1-difluoroethyl)phenyl moiety, which is expected to confer enhanced metabolic stability and favorable physicochemical properties.

Conclusion and Future Outlook

1-(1,1-difluoroethyl)-4-fluorobenzene is more than just a chemical intermediate; it is a strategic tool for the modern agrochemical designer. Its synthesis is straightforward from common starting materials, and its dual reactivity allows for the controlled and predictable construction of complex molecular architectures. The incorporation of the metabolically robust 1,1-difluoroethyl group offers a proven strategy for overcoming common liabilities in drug discovery, such as oxidative metabolism. As the demand for more effective, safer, and environmentally benign crop protection solutions continues to grow, the judicious use of powerful building blocks like 1-(1,1-difluoroethyl)-4-fluorobenzene will be essential in developing the innovative active ingredients of the future.

References

-

Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46. [Link]

-

Li, Z., et al. (2024). Difluoroethylation Reactions of Organic Compounds. ResearchGate. Request PDF. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. [Link]

-

Beijing Innochem. (n.d.). 1-(1,1-Difluoroethyl)-4-fluorobenzene. Retrieved February 20, 2026, from [Link]

-

JMU Scholarly Commons. (2015). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

Konno, T. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124. [Link]

- Google Patents. (n.d.). EP0493030A1 - Preparation of difluorobenzenes.

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

Prakash, G. K. S., et al. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(5), 480-484. [Link]

-

ResearchGate. (2025). Mechanistic Studies on Fluorobenzene Synthesis from 1,1-Difluorocyclohexane via Pd-Catalyzed Dehydrofluoro–Dehydrogenation. Request PDF. [Link]

- Google Patents. (n.d.). US9695117B2 - Fluorosurfactants in pesticides.

-

Bloomquist, J. R., et al. (2021). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Omega, 6(40), 26366–26373. [Link]

-

European Patent Office. (2022). EP 3696156 B1 - NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. [Link]

-

Shibata, N., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(36), 9645-9657. [Link]

-

Google Patents. (2011). US 2012/0083463 A1 - INSECTICIDAL AND FUNGCDAL ACTIVE COMPOUND COMBINATIONS. [Link]

-

Hosoya, T., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 136(35), 12253–12256. [Link]

-

Wang, Q., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(5), 2293-2304. [Link]

-

ResearchGate. (n.d.). Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and.... Retrieved February 20, 2026, from [Link]

-

MDPI. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Applied Sciences, 10(11), 3836. [Link]

-

Fluoride Action Network. (n.d.). Pesticides: A - B. Retrieved February 20, 2026, from [Link]

-

Wang, Q., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(5), 2293-2304. [Link]

-

Chambers, R. D., et al. (2000). Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents. Journal of the Chemical Society, Perkin Transactions 1, 1639-1646. [Link]

-

Sanjay Chemicals. (n.d.). FLUOROBENZENE. Retrieved February 20, 2026, from [Link]

-

Wang, Q., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(5), 2293-2304. [Link]

-

Powers, J. P., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(24), 16447–16457. [Link]

Sources

- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(1,1-Difluoroethyl)-4-fluorobenzene - CAS:55805-03-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 8. sfu.ca [sfu.ca]

- 9. Benzene, 1-bromo-4-(1,1-difluoroethyl)- synthesis - chemicalbook [chemicalbook.com]

- 10. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Scaffold: Navigating the Thermodynamic Stability of Gem-Difluoroalkyl Aromatics

Executive Summary: The Stability Paradox

In medicinal chemistry, the gem-difluoroalkyl motif (

While the C-F bond is one of the strongest in organic chemistry (

This guide provides the framework for assessing, synthesizing, and stabilizing these moieties in drug candidates.

Theoretical Underpinning: The Benzylic Instability Mechanism

The Kinetic Trigger: Cation Stabilization

The primary failure mode for benzylic gem-difluorides is acid-catalyzed hydrolysis (solvolysis). Unlike aliphatic gem-difluorides, which are chemically inert, benzylic analogs can degrade because the dissociation of the first fluoride ion leads to a resonance-stabilized

-

Inductive Effect: The remaining fluorine atom destabilizes the cation inductively (

I effect). -

Resonance Effect: The aromatic ring and the lone pairs on the remaining fluorine stabilize the cation (

R effect). In benzylic systems, the resonance stabilization from the aryl ring significantly lowers the activation energy (

The Thermodynamic Driver

The conversion of a gem-difluoride to a carbonyl is often thermodynamically favorable in aqueous or siliceous environments:

While breaking two C-F bonds is costly, the formation of the strong C=O bond (

Visualization: Hydrolytic Decomposition Pathway

The following diagram illustrates the SN1-like solvolysis mechanism, highlighting the critical cationic intermediate.

Caption: Mechanism of acid-catalyzed hydrolysis of benzylic gem-difluorides via the stabilized

Experimental Assessment Protocol

Do not rely on standard "bench stability" observations. Benzylic difluorides may survive weeks in DMSO but hydrolyze in hours in acidic gastric simulants or during silica chromatography.

Protocol: Quantitative F NMR Kinetic Stability Assay

Objective: Determine the half-life (

Materials:

-

Solvent System:

-DMSO : Buffer (pH 1.2, 7.4) [80:20 mixture to ensure solubility]. -

Internal Standard:

-Trifluorotoluene (Inert, distinct shift at -63 ppm). -

Instrument: 400 MHz NMR or higher.

Workflow:

-

Preparation: Dissolve substrate (10 mM) and Internal Standard (10 mM) in the solvent mixture.

-

T0 Scan: Acquire an immediate

F NMR spectrum (32 scans). Note the integral ratio of Substrate ( -

Incubation: Heat sample to 37°C (physiological) or 60°C (accelerated).

-

Monitoring: Acquire spectra at

hours. -

Data Analysis: Plot

vs. time. The slope

Acceptance Criteria:

| Stability Class |

Synthetic Stability & Reagent Selection

Synthesizing benzylic gem-difluorides requires overcoming the "thermal runaway" risk of deoxyfluorination reagents.

Reagent Hierarchy

-

DAST (Diethylaminosulfur trifluoride): Volatile, explosive >90°C. Avoid for scale-up.

-

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable than DAST but still generates HF.

-

XtalFluor-E / XtalFluor-M: Crystalline salts. Safer, but require an exogenous fluoride source (e.g.,

) and often possess lower reactivity toward electron-deficient ketones.

Synthesis Decision Tree

Use this logic flow to select the safest and most effective synthetic route.

Caption: Reagent selection logic balancing reactivity, safety, and substrate electronics.

Mitigation Strategies: Stabilizing the Scaffold

If your lead compound shows poor hydrolytic stability, apply these structural modifications to deactivate the hydrolysis pathway:

-

Electronic Deactivation (The "Pull"):

-

Steric Shielding:

-

Heterocyclic Replacement:

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[5] Link

-

Lal, G. S., et al. (1999).[6] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[6] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

-

Prakash, G. K. S., & Hu, J. (2018). Fluorine in Organic Synthesis and Medicinal Chemistry.[4][5][7][8] Organic Process Research & Development. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 5. enamine.net [enamine.net]

- 6. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 7. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 8. orgsyn.org [orgsyn.org]

Literature review of 1-(1,1-Difluoroethyl)-4-fluorobenzene in drug design

The 1-(1,1-difluoroethyl)-4-fluorobenzene moiety is more than just another fluorinated building block; it is a highly strategic tool for medicinal chemists. It provides a robust solution for simultaneously addressing metabolic liabilities on both an aromatic ring and its alkyl side chain. The nuanced effects of the gem-difluoroethyl group on lipophilicity and pKa offer additional levers for fine-tuning a drug candidate's ADME and target-binding properties. As drug discovery programs continue to demand molecules with increasingly optimized profiles, the rational application of such "dual-action" fluorinated scaffolds will be indispensable. The continued development of novel and scalable synthetic methods to access these and other partially fluorinated motifs will undoubtedly accelerate the discovery of safer and more effective medicines. [16][17][18]

References

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information.

- Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity - Research and Reviews. (2024, December 18). Research and Reviews.

- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. (2025, November 10). University of Amsterdam.

- Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (2025, February 21). ScienceDaily.

- Synthetic Strategies to Access Fluorinated Azoles - PMC. (2025, November 10). National Center for Biotechnology Information.

- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. (n.d.). Wiley Online Library.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2025, July 30). Royal Society of Chemistry.

- 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID - PubChem. (n.d.). PubChem.

- Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC. (2019, June 28). National Center for Biotechnology Information.

- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Apollo Scientific.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). ChemRxiv.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). MDPI.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). AIMS Press.

- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (n.d.). Organic Syntheses.

- 1-Ethyl-4-Fluorobenzene - CymitQuimica. (n.d.). CymitQuimica.

- Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. (2007, March 19). ScienceDirect.

- Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.). Bentham Science.

- Fluorine in drug design: a case study with fluoroanisoles - PubMed. (2015, April 15). PubMed.

- Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed. (n.d.). PubMed.

- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - MDPI. (2023, February 19). MDPI.

- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (2025, August 6). ResearchGate.

- Fluorine-containing isosteres enable a structure-activity relationship study of gingerol derivatives | Poster Board #1718 - American Chemical Society. (2024, March 17). American Chemical Society.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine-containing isosteres enable a structure-activity relationship study of gingerol derivatives | Poster Board #1718 - American Chemical Society [acs.digitellinc.com]

Strategic Lipophilicity Modulation: The 1-(1,1-Difluoroethyl)-4-fluorobenzene Scaffold

This is an in-depth technical guide on the strategic application of the 1-(1,1-Difluoroethyl)-4-fluorobenzene moiety in medicinal chemistry.

Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary

In the optimization of lead compounds, the 1-(1,1-difluoroethyl) group (

Unlike the trifluoromethyl group, which significantly increases lipophilicity, the 1,1-difluoroethyl group is often isopolar and isometric with a methoxy group (

Part 1: The Fluorine Effect & Bioisosteric Logic

The "Goldilocks" Bioisostere

The strategic value of the 1-(1,1-difluoroethyl)-4-fluorobenzene moiety lies in its ability to occupy a unique physicochemical space between a lipophilic alkane and a polar ether.

-

Vs. Trifluoromethyl (

): The -

Vs. Methoxy (

): The -

Vs. Ethyl (

): The non-fluorinated ethyl group is a metabolic liability (benzylic oxidation). The 1,1-difluoro substitution completely blocks this pathway.

Physicochemical Profile

The following table contrasts the 1-(1,1-difluoroethyl)-4-fluorobenzene moiety with its common analogs.

Table 1: Comparative Physicochemical Properties of 4-Substituted Fluorobenzenes

| Substituent (R) | Structure | Electronic Effect ( | Lipophilicity (Est. | Metabolic Liability | Bioisosteric Role |

| 1,1-Difluoroethyl | Electron Withdrawing (Inductive) | Moderate (+0.3 vs H) | High Stability (Blocked Benzylic) | Ether/Carbonyl mimic | |

| Trifluoromethyl | Strong EWG | High (+0.9 vs H) | High Stability | Lipophilic anchor | |

| Methoxy | Electron Donating (Resonance) | Low (-0.02 vs H) | Low (O-Demethylation) | H-bond acceptor | |

| Ethyl | Weak Donor | Moderate (+0.5 vs H) | Low (Benzylic Oxidation) | Space filler |

Key Insight: The

group possesses a dipole moment similar to a carbonyl or ether oxygen, allowing it to participate in electrostatic interactions within a binding pocket that a purely hydrophobicor group cannot.

Part 2: Decision Framework & Visualization

The following decision tree illustrates when to deploy the 1-(1,1-difluoroethyl)-4-fluorobenzene scaffold during lead optimization.

Figure 1: Strategic decision tree for selecting the 1,1-difluoroethyl moiety over trifluoromethyl or methoxy alternatives.

Part 3: Synthetic Methodologies

The synthesis of 1-(1,1-difluoroethyl)-4-fluorobenzene is most efficiently achieved via the deoxofluorination of the corresponding ketone. This protocol is robust, scalable, and avoids the use of ozone-depleting reagents often associated with early fluoro-chemistry.

Protocol: Deoxofluorination of 4'-Fluoroacetophenone

Reaction Scheme:

Reagents:

-

Substrate: 4'-Fluoroacetophenone (1.0 equiv)

-

Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST (Diethylaminosulfur trifluoride) (1.5 - 2.0 equiv). Note: Deoxo-Fluor is thermally more stable than DAST.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous

.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Dissolution: Charge the flask with 4'-Fluoroacetophenone (e.g., 10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add Deoxo-Fluor (15-20 mmol) dropwise via syringe over 15 minutes. Caution: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor conversion via TLC or GC-MS (Target Mass: 160.14 Da).

-

Tip: If conversion is sluggish, catalytic ethanol (0.1 equiv) can be added to generate HF in situ, which catalyzes the reaction.

-

-

Quenching (Critical): Cool the reaction mixture back to 0°C. Slowly pour the mixture into a beaker containing saturated aqueous

(50 mL) with vigorous stirring. Warning: Evolution of -

Extraction: Extract the aqueous layer with DCM (

mL). Combine organic phases.[1][2] -

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure (careful: product is a liquid with moderate volatility, bp ~140-150°C estimated). Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 2: Workflow for the deoxofluorination synthesis of the target moiety.

Part 4: Experimental Validation of Lipophilicity

To empirically verify the modulation effect, the Shake-Flask Method is the gold standard for LogP determination, though HPLC-based estimation is faster for high-throughput screening.

Protocol: Shake-Flask LogP Determination

Objective: Determine the partition coefficient (

-

Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Sample Prep: Dissolve the test compound (1 mg) in the pre-saturated octanol phase (1 mL). Measure UV absorbance (

) at -

Partitioning: Mix the octanol sample with an equal volume of pre-saturated PBS. Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

-

Measurement: Measure the UV absorbance of the octanol phase again (

). -

Calculation:

Expected Result: The LogP should fall in the range of 2.5 – 2.9 , distinctly lower than the perfluorinated analog (LogP > 3.5) but higher than the acetophenone precursor.

References

-

Vertex AI Search . (2025). Search Results for 1-(1,1-Difluoroethyl)-4-fluorobenzene properties and synthesis. 4

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Hu, J., et al. (2015). The chemistry of the 1,1-difluoroethyl group: Synthesis and application. Chemical Reviews.

-

PubChem . (2025).[5] Compound Summary: 1-(1,1-Difluoroethyl)-4-fluorobenzene (CAS 55085-03-3).[6] National Library of Medicine.

-

Rowan, et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 55085-03-3 / 1-(1,1-Difluoroethyl)-4-fluorobenzene | BTCpharm华祥医药 [btcpharm.com]

Catalytic cross-coupling reactions involving 1-(1,1-Difluoroethyl)-4-fluorobenzene

Abstract

This application note details the catalytic architectures required to synthesize and functionalize 1-(1,1-Difluoroethyl)-4-fluorobenzene , a critical building block in medicinal chemistry. The 1,1-difluoroethyl group (

-

De Novo Synthesis: Nickel-catalyzed cross-coupling of aryl boronic acids with difluoroethyl electrophiles.

-

C-H Functionalization: Iridium-catalyzed borylation to access 3-substituted derivatives.

-

C-F Activation: Nickel-catalyzed defluorinative coupling to replace the C(sp

)–F bond.

Introduction: The Bioisosteric Advantage

In modern drug discovery, the 1,1-difluoroethyl group is prized for its ability to modulate lipophilicity (

1-(1,1-Difluoroethyl)-4-fluorobenzene (CAS: 1138445-14-3) represents a "pivot" molecule:

-

As a Product: It is the target of difluoroethylation methodologies applied to 4-fluorophenyl precursors.

-

As a Substrate: It undergoes regioselective functionalization via C-H or C-F activation, enabling the rapid construction of diverse libraries around the difluoroethylated core.

Protocol A: Synthesis via Ni-Catalyzed Difluoroethylation

Targeting the installation of the

Traditional methods (e.g., DAST fluorination of ketones) are harsh and functional-group intolerant.[1] The modern standard utilizes Nickel-Catalyzed Cross-Coupling of aryl boronic acids with difluoroethyl halides or sulfones.

Mechanism of Action

The reaction proceeds via a Single Electron Transfer (SET) mechanism. The Nickel(I) species reduces the difluoroethyl halide to generate a transient difluoroethyl radical (

Experimental Protocol

Reaction Class: Suzuki-Miyaura Type Cross-Coupling

Substrates: 4-Fluorophenylboronic acid + 1-Chloro-1,1-difluoroethane (or

| Component | Equiv. | Role |

| 4-Fluorophenylboronic acid | 1.0 | Nucleophile |

| 1-Chloro-1,1-difluoroethane | 2.0 - 5.0 | Electrophile (Gas/Soln) |

| 0.10 (10 mol%) | Pre-catalyst | |

| diOMe-bpy (4,4'-dimethoxy-2,2'-bipyridine) | 0.12 (12 mol%) | Ligand (Stabilizes high-valent Ni) |

| 2.0 | Base | |

| DME / DMF (1:1) | [0.2 M] | Solvent System |

Step-by-Step Procedure:

-

Glovebox Operation: In a nitrogen-filled glovebox, charge a pressure tube with

(10 mol%), diOMe-bpy (12 mol%), 4-fluorophenylboronic acid (1.0 equiv), and finely ground -

Solvent Addition: Add anhydrous DME/DMF (1:1 ratio).

-

Reagent Addition: Introduce the difluoroethyl source.

-

If using gas (

): Condense the gas into the reaction vessel at -78 °C or add as a pre-saturated solution. -

If using sulfone (

): Add as a solid in step 1; requires

-

-

Reaction: Seal the tube and heat to 60–80 °C for 12–24 hours.

-

Workup: Cool to RT, dilute with ethyl acetate, filter through a celite pad, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Functionalization via Ir-Catalyzed C-H Borylation

Targeting the 3-position (Ortho-to-Fluorine).

To utilize 1-(1,1-Difluoroethyl)-4-fluorobenzene as a scaffold, one must install a reactive handle. Iridium-catalyzed C-H borylation is the gold standard, driven by steric factors.

Regioselectivity Logic:

-

Position 2/6 (Ortho to

): Sterically crowded due to the bulk of the difluoroethyl group. -

Position 3/5 (Ortho to

): Fluorine is small ( -

Outcome: Exclusive borylation at the 3-position .

Experimental Protocol

Catalyst System:

| Component | Equiv. | Role |

| 1-(1,1-Difluoroethyl)-4-fluorobenzene | 1.0 | Substrate |

| 0.6 - 0.8 | Boron Source | |

| 0.015 (1.5 mol%) | Catalyst Precursor | |

| dtbpy | 0.03 (3 mol%) | Ligand |

| THF or MTBE | [0.5 M] | Solvent |

Step-by-Step Procedure:

-

Pre-complexation: In a vial, mix

and dtbpy in THF (1 mL) for 5 minutes to generate the active species (solution turns dark brown). -

Substrate Mix: Add

and the substrate to the reaction vessel. -

Initiation: Add the catalyst solution.

-

Reaction: Heat at 60 °C for 4–8 hours. Monitor by GC-MS or

NMR. -

Purification: Evaporate volatiles. The resulting aryl boronate is often stable enough for direct use in Suzuki couplings. If isolation is required, rapid filtration through a short silica plug (100% Hexanes) is recommended to avoid protodeboronation.

Protocol C: Defluorinative Coupling (C-F Activation)

Targeting the 4-position (Replacement of Fluorine).

While aryl fluorides are typically inert in Pd-catalysis, Nickel(0) complexes stabilized by electron-rich phosphines or NHCs can oxidatively add into the C-F bond, especially when activated by the electron-withdrawing para-difluoroethyl group.

Experimental Protocol

Reaction: Suzuki-Miyaura Coupling of Aryl Fluorides.[2]

Catalyst:

| Component | Equiv. | Role |

| 1-(1,1-Difluoroethyl)-4-fluorobenzene | 1.0 | Electrophile |

| Aryl Boronic Acid ( | 1.5 | Nucleophile |

| 0.05 (5 mol%) | Catalyst | |

| 0.10 (10 mol%) | Ligand | |

| 2.0 | Base | |

| Toluene | [0.25 M] | Solvent |

Critical Note: The reaction requires high temperatures (100–120 °C ) to overcome the high bond dissociation energy of the C-F bond (

Visualizing the Chemical Pathways

The following diagram illustrates the divergent workflows for synthesizing and utilizing the scaffold.

Figure 1: Strategic workflows for the synthesis (blue path) and functionalization (yellow/red paths) of the difluoroethylated scaffold.

References

-

Nickel-Catalyzed Difluoroethylation of Aryl Boronic Acids Xiao, Y.-L., et al. "Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids."[3] Angewandte Chemie International Edition, 2014.[3]

-

Copper-Mediated 1,1-Difluoroethylation Hu, M., et al. "Copper-Mediated Aromatic 1,1-Difluoroethylation with (1,1-Difluoroethyl)trimethylsilane."[4][5] Chemistry – An Asian Journal, 2016.[2][6]

-

Iridium-Catalyzed C-H Borylation of Fluoroarenes Steel, P. G., et al. "Iridium-Catalysed C−H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control." Chemistry – A European Journal, 2015.

-

Nickel-Catalyzed C-F Bond Activation Doster, M. E., & Johnson, S. A.[7] "Selective C-F bond activation of tetrafluorobenzenes by nickel(0)." Angewandte Chemie International Edition, 2009.[7]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids: a general method for difluoroalkylated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. RSC - Page load error [pubs.rsc.org]

- 7. Selective C-F bond activation of tetrafluorobenzenes by nickel(0) with a nitrogen donor analogous to N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 1-(1,1-Difluoroethyl)-4-fluorobenzene and its Derivatives in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The 1,1-difluoroethyl group (-CF₂CH₃), in particular, has garnered significant interest as a bioisostere for the commonly found methoxy group (-OCH₃). While electronically similar, the difluoroethyl group offers enhanced metabolic stability by blocking a potential site of oxidative metabolism, a critical consideration in drug design.[3] This strategic substitution can lead to improved drug potency, enhanced bioavailability, and a more favorable overall pharmacokinetic profile.

This guide provides detailed protocols and technical insights into the use of 1-(1,1-Difluoroethyl)-4-fluorobenzene and its more synthetically versatile derivative, 1-bromo-4-(1,1-difluoroethyl)benzene, as key intermediates in the synthesis of complex organic molecules relevant to API development. We will explore the synthesis of a key bromo-intermediate and its subsequent application in foundational carbon-carbon and carbon-nitrogen bond-forming reactions that are pillars of pharmaceutical synthesis.

Core Intermediate Synthesis: Preparation of 1-Bromo-4-(1,1-difluoroethyl)benzene

To effectively utilize the 4-(1,1-difluoroethyl)phenyl scaffold, a functional handle for subsequent chemical transformations is often required. The corresponding bromo-derivative serves as an exceptionally versatile intermediate, amenable to a wide range of palladium-catalyzed cross-coupling reactions.[4] The following protocol details the synthesis of 1-bromo-4-(1,1-difluoroethyl)benzene from commercially available 1-(4-bromophenyl)ethanone.

Protocol 1: Synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene

This protocol describes the deoxofluorination of a ketone to a gem-difluoroalkane using diethylaminosulfur trifluoride (DAST).

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of the key bromo-intermediate.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 1-(4-Bromophenyl)ethanone | 99-90-1 | C₈H₇BrO | Starting Material |

| Diethylaminosulfur trifluoride (DAST) | 38078-09-0 | C₄H₁₀F₃NS | Fluorinating Agent (Handle with extreme care) |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | Solvent |

| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | MgSO₄ | Drying Agent |

| Silica Gel | 7631-86-9 | SiO₂ | Stationary Phase for Chromatography |

| Petroleum Ether | 8032-32-4 | N/A | Eluent |

| Argon Gas | 7440-37-1 | Ar | Inert Gas |

Step-by-Step Procedure: [5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, dissolve 1-(4-bromophenyl)ethanone (3.0 g, 15.07 mmol) in anhydrous dichloromethane (30 mL).

-

Addition of DAST: Under a positive pressure of argon, slowly add diethylaminosulfur trifluoride (DAST) (15.9 mL, 120.57 mmol) to the stirred solution. Caution: DAST is toxic and reacts violently with water. This step should be performed in a well-ventilated chemical fume hood.

-

Reaction: Slowly warm the reaction mixture to 50°C and maintain this temperature with stirring overnight.

-

Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and then slowly pour it into a beaker containing ice water with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane (e.g., 4:1) as the eluent to yield 1-bromo-4-(1,1-difluoroethyl)benzene as a pale yellow liquid.[5]

Applications in API Synthesis: Cross-Coupling Reactions

The bromo-substituent on the aromatic ring of 1-bromo-4-(1,1-difluoroethyl)benzene provides a reactive site for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for constructing C-C and C-N bonds in the synthesis of complex pharmaceutical agents.[6]

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a biaryl linkage by reacting an aryl halide with an organoboron compound.[6]

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure (Representative): [6]

-

Reaction Setup: To a reaction vessel, add 1-bromo-4-(1,1-difluoroethyl)benzene (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (1-5 mol%), and a base such as potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-110°C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceutical compounds.[4][6]

Diagram of the Buchwald-Hartwig Amination Workflow

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Procedure (Representative): [6]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-bromo-4-(1,1-difluoroethyl)benzene (1.0 eq), the desired amine (1.0-1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.2-1.5 eq).

-

Solvent Addition: Add anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture, typically between 80-120°C, until the starting materials are consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography to yield the target N-aryl product.

Safety and Handling

Working with fluorinating agents and organometallic catalysts requires strict adherence to safety protocols.

-

1-(1,1-Difluoroethyl)-4-fluorobenzene and its derivatives: These compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Diethylaminosulfur trifluoride (DAST): DAST is highly toxic, corrosive, and reacts violently with water. It should only be handled by trained personnel in a chemical fume hood. Ensure no water is present in the reaction setup.

-

Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle them under an inert atmosphere.

-

Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care in an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The 4-(1,1-difluoroethyl)phenyl scaffold is a valuable building block in the design of modern pharmaceuticals due to the advantageous properties conferred by the difluoroethyl group. While direct functionalization of 1-(1,1-difluoroethyl)-4-fluorobenzene can be challenging, its conversion to the more versatile intermediate, 1-bromo-4-(1,1-difluoroethyl)benzene, opens a gateway to a vast array of complex molecular architectures through well-established cross-coupling methodologies. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this important intermediate in the synthesis of next-generation APIs.

References

-

An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (2023). Pharmaceutical Fronts. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Available at: [Link]

- Gamma secretase modulators. (Patent). Google Patents.

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Pre-proof. Available at: [Link]

- Method for acylating fluorobenzene. (Patent). Google Patents.

-

Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan. (2024). Unibest Industrial. Available at: [Link]

-

Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. (2022). PMC. Available at: [Link]

-

The synthesis route of two key intermediates and lifitegrast. (n.d.). ResearchGate. Available at: [Link]

- Novel synthetic pathway to belzutifan. (Patent). Google Patents.

- Process for preparing lifitegrast and intermediates thereof. (Patent). Google Patents.

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Fluorine: An invaluable tool in medicinal chemistry. (2025). ResearchGate. Available at: [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Dakota State University. Available at: [Link]

-

Synthesis of Active Pharmaceutical Ingredient. (2023). Pharmaffiliates. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). MCLA. Available at: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI. Available at: [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Semantic Scholar. Available at: [Link]

-

Synthesis of A. 1-Bromo-4-(phenylmethyl)benzene. (n.d.). PrepChem.com. Available at: [Link]

-

Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. (n.d.). ResearchGate. Available at: [Link]

- Gamma-secretase inhibitor screening assay. (Patent). Google Patents.

- Gamma-secretase stabilizing compound screening assay. (Patent). Google Patents.

-

Synthesis of borylated compounds. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Available at: [Link]

-

Novel γ-secretase modulators: A review of patents from 2008 to 2010. (2025). ResearchGate. Available at: [Link]

-

Synthesis of Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. (n.d.). ChemRxiv. Available at: [Link]

-

Synthesis of the γ-Secretase Modulator MK-8428. (2017). PubMed. Available at: [Link]

- Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. (Patent). Google Patents.

Sources

- 1. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzene, 1-bromo-4-(1,1-difluoroethyl)- synthesis - chemicalbook [chemicalbook.com]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Scalable Synthesis of 1-(1,1-Difluoroethyl)-4-fluorobenzene

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Modern Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of numerous successful pharmaceuticals and advanced materials. Among the various fluorinated motifs, the 1,1-difluoroethyl group has emerged as a particularly valuable bioisostere for methoxy and other functional groups, offering a distinct combination of steric and electronic properties.[1]

This application note provides a comprehensive guide to the scalable synthesis of 1-(1,1-Difluoroethyl)-4-fluorobenzene, a key building block for accessing a wide range of biologically active compounds and functional materials. We will focus on a robust and scalable deoxofluorination strategy, offering detailed protocols, mechanistic insights, and practical considerations for researchers and process chemists.

Strategic Approach: Deoxofluorination of 4-Fluoroacetophenone

The most direct and scalable route to 1-(1,1-Difluoroethyl)-4-fluorobenzene is the deoxofluorination of readily available 4-fluoroacetophenone. This transformation replaces the carbonyl oxygen with two fluorine atoms. While several reagents can effect this change, such as sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST), they often suffer from toxicity, harsh reaction conditions, or thermal instability, limiting their large-scale applicability.[2]

A superior alternative for scalable synthesis is the use of bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®. This reagent is a more thermally stable and safer-to-handle deoxofluorinating agent compared to DAST, making it highly suitable for industrial applications.[2][3][4]

Reaction Pathway Overview

The synthesis is a single-step conversion of a ketone to a gem-difluoride.

Caption: Deoxofluorination of 4-fluoroacetophenone.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the deoxofluorination of a similar substrate and is designed for scalability.[2]

Materials and Equipment:

-

4-Fluoroacetophenone (≥98%)

-

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

Round-bottom flask with a reflux condenser and a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Standard laboratory glassware for extraction and purification

Safety Precautions:

-